Cas no 75318-43-3 (4,5-Dichloro-1,2,3-dithiazolium chloride)

4,5-Dichloro-1,2,3-dithiazolium chloride 化学的及び物理的性質
名前と識別子
-
- 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
- Appel salt
- 4,5-Dichloro-1,2,3-dithiazolium chloride
- 4,5‐DICHLORO‐1,2,3‐DITHIAZOLIUM CHLORIDE
- 4,5-Dichlorodithiazol-2-ium chloride
- 2,3-dichloro-5H-1,2,3-dithiazolium chloride
- 4,5-dichloro-[1,2,3]dithiazol-1-ylium chloride
- 4,5-dichloro-1,2,3-dithiazolylium chloride
- 4,5-dichloro-5H-1,2,3-dithiazolium chloride
- AK-41717
- Appel's salt
- Appel's salt [MI]
- SBB094089
- UNII-156NP9484D
- 4,5-dichloro-1,2,3-dithiazolium
- 156NP9484D
- D78149
- 75318-43-3
- 4,5-Dichloro-1,2,3-dithiazol-2-ium Chloride
- 1,2,3-Dithiazol-1-ium, 4,5-dichloro-, chloride
- SY127426
- dichloro-1,2lambda4,3-dithiazol-2-ylium chloride
- dichloro-1lambda4,2,3-dithiazol-1-ylium chloride
- FT-0652720
- 4,5-Dichloro-1,2,3-dithiazol-1-iumchloride
- DTXSID30455049
- EN300-206128
- CS-10477
- A838380
- Q27251702
- 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (1:1)
- dichloro-1,2,3-dithiazol-1-ylium chloride
- C2Cl3NS2
- NIZMCFUMSHISLW-UHFFFAOYSA-M
- MFCD03426194
- Z2027355894
- 4,5-dichlorodithiazol-1-ium;chloride
- SCHEMBL2049703
- CS-0187866
- AKOS015996628
- AKOS022177657
- DICHLORO-1??,2,3-DITHIAZOL-1-YLIUM CHLORIDE
- dichloro-1lambda,2,3-dithiazol-1-ylium chloride
- DICHLORO-1,2??,3-DITHIAZOL-2-YLIUM CHLORIDE
-
- MDL: MFCD28501472
- インチ: InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1
- InChIKey: NIZMCFUMSHISLW-UHFFFAOYSA-M
- ほほえんだ: [Cl-].ClC1=NS[S+]=C1Cl
計算された属性
- せいみつぶんしりょう: 206.854
- どういたいしつりょう: 206.853774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
じっけんとくせい
- ゆうかいてん: 172° (dec)
- PSA: 12.89
4,5-Dichloro-1,2,3-dithiazolium chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D195045-100g |
4,5-Dichloro-1,2,3-dithiazolium chloride |
75318-43-3 | 95% | 100g |
$2590 | 2024-08-03 | |
Enamine | EN300-206128-0.1g |
dichloro-1lambda4,2,3-dithiazol-1-ylium chloride |
75318-43-3 | 95% | 0.1g |
$39.0 | 2023-09-16 | |
Ambeed | A649186-250mg |
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride |
75318-43-3 | 95% | 250mg |
$13.0 | 2025-02-26 | |
Enamine | EN300-206128-2.5g |
dichloro-1lambda4,2,3-dithiazol-1-ylium chloride |
75318-43-3 | 95% | 2.5g |
$225.0 | 2023-09-16 | |
Enamine | EN300-206128-1.0g |
dichloro-1lambda4,2,3-dithiazol-1-ylium chloride |
75318-43-3 | 95% | 1g |
$111.0 | 2023-04-20 | |
Ambeed | A649186-1g |
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride |
75318-43-3 | 95% | 1g |
$25.0 | 2025-02-26 | |
Oakwood | 037235-1g |
4,5-Dichloro-1,2,3-dithiazolium chloride |
75318-43-3 | tech | 1g |
$110.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM748-50mg |
4,5-Dichloro-1,2,3-dithiazolium chloride |
75318-43-3 | 95+% | 50mg |
95.0CNY | 2021-07-10 | |
Enamine | EN300-206128-5.0g |
dichloro-1lambda4,2,3-dithiazol-1-ylium chloride |
75318-43-3 | 95% | 5g |
$371.0 | 2023-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM748-1g |
4,5-Dichloro-1,2,3-dithiazolium chloride |
75318-43-3 | 95+% | 1g |
682.0CNY | 2021-07-10 |
4,5-Dichloro-1,2,3-dithiazolium chloride 関連文献
-
Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
-
2. Reactions of 1,2,3-dithiazoles with halogenated malononitrilesIrene C. Christoforou,Panayiotis A. Koutentis,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 2002 1236
-
3. New routes to benzothiophenes, isothiazoles and 1,2,3-dithiazolesKumaraswamy Emayan,Russell F. English,Panayiotis A. Koutentis,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1997 3345
-
4. Reactions of 1,2,3-dithiazoles with halogenated malononitrilesIrene C. Christoforou,Panayiotis A. Koutentis,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 2002 1236
-
5. Reactions of tetracyanoethylene oxide with 1,2,3-dithiazolesPanayiotis A. Koutentis,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1998 2505
-
Anna Charalambous,Maria Koyioni,Ioanna Antoniades,Despoina Pegeioti,Iro Eleftheriou,Sophia S. Michaelidou,Stanislav A. Amelichev,Lidia S. Konstantinova,Oleg A. Rakitin,Panayiotis A. Koutentis,Paris A. Skourides Med. Chem. Commun. 2015 6 935
-
7. Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazolesGerrit L'abbé,Bart D'hooge,Wim Dehaen J. Chem. Soc. Perkin Trans. 1 1995 2379
-
8. Conversion of tetrazoles into hydrazonoyl chlorides. Novel donor–dithiazolium interactionsCharles W. Rees,Sivaprasad Sivadasan,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 2002 1535
-
9. 1,2,4-Thiadiazole 4-oxidesLidia S. Konstantinova,Oleg A. Rakitin,Charles W. Rees,Tomás Torroba,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 1999 2243
-
Andreas S. Kalogirou,Irene C. Christoforou,Heraklidia A. Ioannidou,Manolis J. Manos,Panayiotis A. Koutentis RSC Adv. 2014 4 7735
4,5-Dichloro-1,2,3-dithiazolium chlorideに関する追加情報
Recent Advances in the Study of 4,5-Dichloro-1,2,3-dithiazolium chloride (CAS: 75318-43-3): Applications and Mechanisms
4,5-Dichloro-1,2,3-dithiazolium chloride (CAS: 75318-43-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique reactivity and potential applications in drug discovery and material science. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules and its intriguing electrochemical properties. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4,5-Dichloro-1,2,3-dithiazolium chloride as a key precursor in the development of novel antimicrobial agents. Researchers demonstrated its efficacy in forming thiazole-based scaffolds, which exhibited potent activity against multidrug-resistant bacterial strains. The study employed density functional theory (DFT) calculations to elucidate the compound's electronic structure, revealing its high electrophilicity as a driving force for its reactivity.
In parallel, advancements in synthetic methodologies have streamlined the production of 4,5-Dichloro-1,2,3-dithiazolium chloride. A recent Organic Letters publication (2024) described a one-pot synthesis approach using inexpensive starting materials, achieving a yield of over 85%. This method not only improves scalability but also reduces the environmental impact associated with traditional routes, aligning with the principles of green chemistry.
Beyond its synthetic utility, mechanistic studies have uncovered the compound's role in facilitating C–H activation reactions. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography data have provided atomic-level insights into its interaction with transition metal catalysts, offering new avenues for catalytic C–C bond formation. These findings were detailed in a 2023 ACS Catalysis paper, which emphasized the compound's potential in streamlining complex molecular transformations.
Looking ahead, researchers are investigating the biomedical applications of derivatives stemming from 4,5-Dichloro-1,2,3-dithiazolium chloride. Preliminary in vitro studies suggest that these derivatives may modulate cellular pathways implicated in inflammation and cancer, as reported in a 2024 Bioorganic & Medicinal Chemistry article. However, further in vivo validation is required to assess their therapeutic potential and safety profiles.
In conclusion, 4,5-Dichloro-1,2,3-dithiazolium chloride (CAS: 75318-43-3) continues to be a compound of high interest due to its multifaceted applications in chemical biology and drug development. Ongoing research aims to expand its utility while addressing challenges related to stability and selectivity. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential.
75318-43-3 (4,5-Dichloro-1,2,3-dithiazolium chloride) 関連製品
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 1035261-83-6(4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)
- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)
- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)
- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)
- 1909325-38-7(sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)
- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)
- 1356777-14-4(6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)
- 2909-79-7(4-Tert-Butyl-N,N-dimethylaniline)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
